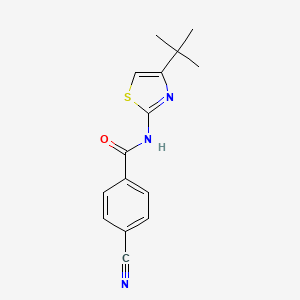

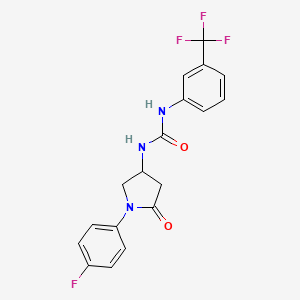

![molecular formula C11H20N2O2 B2966121 6-Amino-1-Boc-1-azaspiro[3.3]heptane CAS No. 1638769-04-6](/img/structure/B2966121.png)

6-Amino-1-Boc-1-azaspiro[3.3]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-1-Boc-1-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1374659-19-4 . It has a molecular weight of 212.29 . The compound is typically stored in a refrigerator and has a physical form of oil .

Synthesis Analysis

The synthesis of 1-azaspiro[3.3]heptanes, which includes 6-Amino-1-Boc-1-azaspiro[3.3]heptane, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The β-lactam ring is then reduced with alane to produce 1-azaspiro[3.3]heptanes .Molecular Structure Analysis

The molecular structure of 6-Amino-1-Boc-1-azaspiro[3.3]heptane consists of 36 bonds in total. There are 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 four-membered rings, 1 (thio-) carbamate (aliphatic), 1 primary amine (aliphatic), and 1 Azetidine .Chemical Reactions Analysis

The key chemical reaction in the synthesis of 6-Amino-1-Boc-1-azaspiro[3.3]heptane is the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate .Physical And Chemical Properties Analysis

6-Amino-1-Boc-1-azaspiro[3.3]heptane has a molecular weight of 212.29 . It is stored at refrigerator temperatures and is in the form of oil .Scientific Research Applications

Synthesis and Structural Analysis

6-Amino-1-Boc-1-azaspiro[3.3]heptane is recognized for its potential in drug discovery as a sterically constrained diamine building block. Research has developed methods for synthesizing Boc-monoprotected derivatives of cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane. These methods utilize classical malonate alkylation chemistry for constructing cyclobutane rings, with the conformational preferences of these derivatives evaluated by X-ray diffraction. This analysis is crucial for understanding their structural characteristics, which are significant for their application in the development of commercially available drugs (Radchenko et al., 2010).

Building Blocks for Drug Design

The molecule has been incorporated into the synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, which are added to the family of sterically constrained amino acids. These are pivotal for applications in chemistry, biochemistry, and particularly in drug design, offering new avenues for the development of therapeutic agents (Radchenko et al., 2010).

Applications in Palladium-Catalyzed Aryl Amination Reactions

Research has also explored the synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its utility in palladium-catalyzed aryl amination reactions. This showcases the molecule's versatility in synthetic organic chemistry, particularly in the formation of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes, highlighting its applicability in creating diverse chemical structures for further pharmacological evaluation (Burkhard & Carreira, 2008).

Role in Glycosidase Inhibition

Further studies have identified polyhydroxy 4-azaspiro[2.4]heptane derivatives as inhibitors of glycosidases, with particular effectiveness against α-L-fucosidase from bovine kidney. This discovery is significant for medicinal chemistry, as it opens up potential therapeutic applications in treating diseases related to glycosidase activity (Laroche et al., 2006).

Antibacterial Activity

One of the notable applications includes the design and synthesis of compounds with potent antibacterial activity against respiratory pathogens, incorporating 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl groups. These compounds have shown significant in vitro and in vivo activity against a range of pathogens, including multidrug-resistant and quinolone-resistant strains, indicating their potential as effective treatments for respiratory tract infections (Odagiri et al., 2013).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(13)6-8(12)7-11/h8H,4-7,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRGEIZJUAJNAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12CC(C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-Boc-1-azaspiro[3.3]heptane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

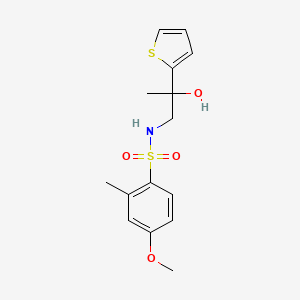

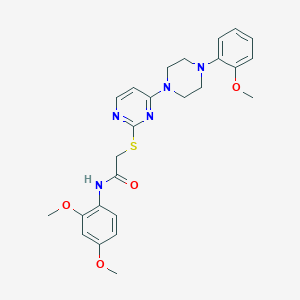

![N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2966039.png)

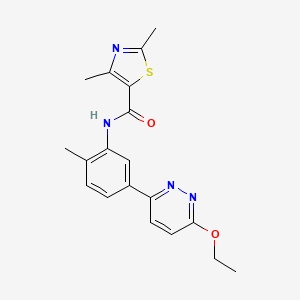

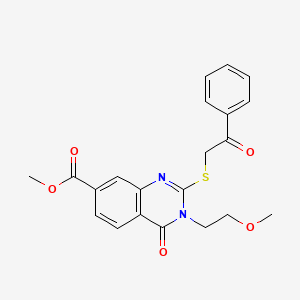

![5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2966042.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2966043.png)

![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)pyridine](/img/structure/B2966044.png)

![(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2966047.png)

![3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2966054.png)

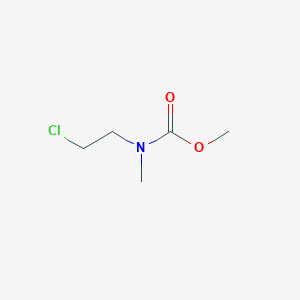

![Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate](/img/structure/B2966058.png)